molecular formula C5H7Br B13615368 4-Bromopent-1-yne CAS No. 83961-13-1

4-Bromopent-1-yne

Cat. No.: B13615368
CAS No.: 83961-13-1
M. Wt: 147.01 g/mol
InChI Key: UAJKNRZBWKPSJO-UHFFFAOYSA-N
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Description

4-Bromopent-1-yne is an organic compound with the molecular formula C5H7Br It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromopent-1-yne can be synthesized through multiple-step organic reactions. One common method involves the bromination of pent-1-yne. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale bromination reactors where pent-1-yne is continuously fed and reacted with bromine. The reaction conditions are optimized to ensure high yield and purity of the product.

Scientific Research Applications

4-Bromopent-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromopent-1-yne involves its reactivity due to the presence of the bromine atom and the triple bond. The bromine atom can be easily substituted by nucleophiles, while the triple bond can undergo addition reactions. These reactions are facilitated by the electron-deficient nature of the carbon atoms involved in the triple bond, making them susceptible to attack by electrophiles .

Comparison with Similar Compounds

Uniqueness: 4-Bromopent-1-yne is unique due to its specific reactivity profile, which allows for selective substitution and addition reactions. Its structure provides a balance between reactivity and stability, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

83961-13-1

Molecular Formula

C5H7Br

Molecular Weight

147.01 g/mol

IUPAC Name

4-bromopent-1-yne

InChI

InChI=1S/C5H7Br/c1-3-4-5(2)6/h1,5H,4H2,2H3

InChI Key

UAJKNRZBWKPSJO-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)Br

Origin of Product

United States

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